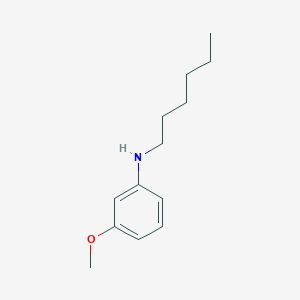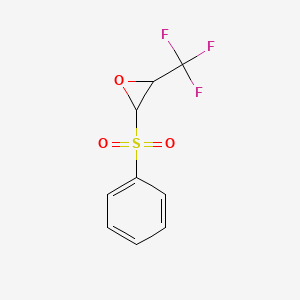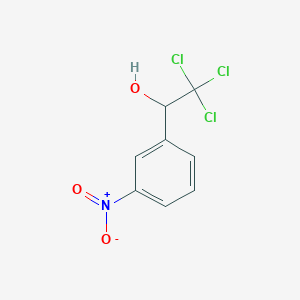
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate
描述
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyloxycarbonyl group and an ethoxyphenyl group
准备方法
The synthesis of Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyloxycarbonyl group can influence the compound’s binding affinity and selectivity, while the ethoxyphenyl group may contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-(Tert-butyloxycarbonyl)-4-phenylpiperazine: Lacks the ethoxy group, which may affect its reactivity and applications.
1-(Tert-butyloxycarbonyl)-4-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
1-(Tert-butyloxycarbonyl)-4-(4-chlorophenyl)piperazine:
The unique combination of the tert-butyloxycarbonyl and ethoxyphenyl groups in this compound distinguishes it from these similar compounds, providing it with distinct properties and applications.
属性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-5-21-15-8-6-14(7-9-15)18-10-12-19(13-11-18)16(20)22-17(2,3)4/h6-9H,5,10-13H2,1-4H3 |
InChI 键 |
PDYRGSOSJTVCHP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8678643.png)







![4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8678680.png)


![2-Chloro-7-methoxy-4-phenylbenzo[d]thiazole](/img/structure/B8678693.png)

![(4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B8678716.png)
